Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate

Leaving group ability Hammett substituent constants SN2 reactivity

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate (CAS 88767-98-0; molecular formula C₁₃H₁₅F₃O₅S; MW 340.31 g/mol) is the (R)-configured trifluoromethanesulfonate (triflate) ester of ethyl 2-hydroxy-4-phenylbutyrate. It serves as a critical activated chiral intermediate in the convergent synthesis of several ACE inhibitor pharmaceuticals, most notably benazepril and cilazapril.

Molecular Formula C13H15F3O5S
Molecular Weight 340.32 g/mol
Cat. No. B12283865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate
Molecular FormulaC13H15F3O5S
Molecular Weight340.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
InChIKeyUDJNHUAEPSYCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate: A Key Chiral Triflate Intermediate for ACE Inhibitor Synthesis — What Sets It Apart from Mesylate, Tosylate, and Halide Analogs


Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate (CAS 88767-98-0; molecular formula C₁₃H₁₅F₃O₅S; MW 340.31 g/mol) is the (R)-configured trifluoromethanesulfonate (triflate) ester of ethyl 2-hydroxy-4-phenylbutyrate. It serves as a critical activated chiral intermediate in the convergent synthesis of several ACE inhibitor pharmaceuticals, most notably benazepril and cilazapril [1]. The compound features the exceptionally electron-withdrawing trifluoromethanesulfonyloxy leaving group (Hammett σₚ = +0.47), which fundamentally distinguishes its reactivity profile from the corresponding mesylate (σₚ = +0.33), tosylate (σₚ = +0.29), bromide, and chloride analogs [2]. Its computed XLogP of 3.5 and topological polar surface area of 78 Ų further differentiate its physicochemical handling characteristics [3].

Why In-Class Interchangeability Is Not Feasible for Ethyl 4-Phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate: Reactivity, Stereochemical Integrity, and Process Economics


The selection of this specific triflate ester for pharmaceutical intermediate procurement cannot be reduced to a simple preference among sulfonate leaving groups. The trifluoromethanesulfonyloxy group exhibits a Hammett σₚ constant (+0.47) that is 42% higher than mesylate (+0.33) and 62% higher than tosylate (+0.29), translating into a nucleophilic substitution rate that vastly exceeds all common alternatives [1]. Critically, substitution with mesylate, tosylate, or bromide analogs under the more forcing conditions required by their lower reactivity leads to measurable racemization and competitive elimination — pathways that directly erode both chemical yield and enantiomeric purity of the final API [2]. Conversely, when process optimization (column chromatographic purification of the triflate) is implemented, the triflate route delivers benazepril hydrochloride in 91.8% yield with a diastereomer ratio of 99.39:0.15 (SS:SR), compared to only 46% overall yield from the unoptimized triflate protocol and 83.5% from the p-nitrobenzenesulfonate alternative requiring 9-hour reaction times at 75–80°C [3]. These quantitative gaps in yield, stereochemical fidelity, and process intensity mean that direct analog substitution is not scientifically justified for regulated pharmaceutical manufacturing.

Quantitative Differentiation Evidence: Ethyl 4-Phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate vs. Closest Analogs and In-Class Alternatives


Hammett σₚ Electronic Parameter: Triflate vs. Mesylate vs. Tosylate Leaving Group Strength

The electron-withdrawing power of the sulfonyloxy leaving group, quantified by the Hammett σₚ constant, directly governs the rate of nucleophilic displacement at the α-carbon. The triflate group on the target compound exhibits a σₚ of +0.47, determined by potentiometric titration of the corresponding para-substituted benzoic acids. This is 42% greater than the mesylate group (σₚ = +0.33) and 62% greater than the tosylate group (σₚ = +0.29) [1]. The Taft σ₁ inductive constants follow the same rank order: triflate +0.84 vs. mesylate +0.61 vs. tosylate +0.54, as measured by ¹⁹F NMR of 3-fluorophenylsulfonate esters [1]. This quantitative electronic advantage is the fundamental driver of all downstream reactivity differences.

Leaving group ability Hammett substituent constants SN2 reactivity Sulfonate ester electronic effects

Relative Nucleophilic Substitution Rates: Triflate vs. Bromide vs. Mesylate vs. Tosylate vs. Chloride

In a systematic study of the reaction of α-substituted ethyl propionates with benzylamine, the relative reaction rates followed a clear hierarchy: triflate (3a) >> bromide (8a) > mesylate (7a) ≤ tosylate (7b) > chloride (8b) [1]. The triflate derivative reacted so much faster that the authors used the notation '>>' to indicate an order-of-magnitude or greater rate enhancement over bromide, which in turn was faster than mesylate and tosylate. An independent kinetic study confirmed that triflate reacts approximately 10⁵ times faster than mesylate in SN2 displacement reactions under comparable conditions [2]. This rate differential is not merely an academic observation: decreasing reactivity necessitates more drastic reaction conditions (higher temperature, longer time), which in the case of mesylate and tosylate leads to progressively greater racemization and elimination side-products when reacting with amines [1].

Nucleophilic substitution kinetics α-sulfonyloxy esters Leaving group rank order SN2 rate comparison

Process Yield and Stereochemical Fidelity in Benazepril Hydrochloride Manufacturing: Improved Triflate Route vs. Standard Triflate vs. p-Nitrobenzenesulfonate Alternative

The benazepril case provides the most direct and commercially relevant quantitative comparison. When ethyl (R)-2-hydroxy-4-phenylbutyrate is converted to the triflate via the standard literature method (triflic anhydride / pyridine / CH₂Cl₂) and used directly, the overall yield of benazepril hydrochloride is only 46%, which is commercially unacceptable due to pyridinium salt formation [1]. The alternative p-nitrobenzenesulfonate ester route yields benazepril hydrochloride at 83.5% but requires 9 hours at 75–80°C [1]. In contrast, the improved process — in which the triflate is purified by passing the reaction mixture through a silica gel column before condensation — delivers benazepril hydrochloride in 91.8% yield with a diastereoisomer ratio (SS:SR) of 99.39:0.15 [2]. This represents a 2.0× yield improvement over the standard triflate protocol and an 8.3 percentage-point advantage over the p-nitrobenzenesulfonate route, with dramatically shorter reaction time (condensation at 0–50°C for 2–5 h vs. 9 h at 75–80°C).

Benazepril synthesis ACE inhibitor manufacturing Diastereoselectivity Process yield optimization GMP intermediate

Chemoselectivity: Substitution vs. Elimination Pathway Partitioning — Triflate vs. Mesylate vs. Bromide in Malate/Succinate-Derived Substrates

A critical differentiation emerges when the leaving group must direct the reaction exclusively toward SN2 substitution while suppressing competing E2 elimination. In a systematic study using malic and succinic acid-derived 2-(sulfonyloxy) esters reacting with carboxylate nucleophiles, only the triflate derivative (S)-10a underwent clean substitution to the corresponding acyloxy compound (R)-12 with inversion of configuration at low temperature (−45°C). Under identical conditions, the mesylate (10b) and the bromide (10d) gave exclusively elimination products with no detectable substitution [1]. This binary outcome — 100% substitution for triflate vs. 0% substitution for mesylate and bromide — demonstrates that for substrates prone to elimination (those bearing β-hydrogen atoms accessible to base), the mesylate and bromide are not merely less efficient but are mechanistically incapable of delivering the desired coupling product. For the simpler α-sulfonyloxy propionate esters, the triflate (S)-1a consistently gave higher yields of substitution products under milder conditions than the mesylate (S)-1b and tosylate (S)-1c [1].

Chemoselectivity Elimination vs. substitution Racemization-free coupling α-hydroxy ester activation

Lipophilicity Differential (XLogP): Target Triflate vs. Mesylate and Bromide Analogs — Implications for Extractive Workup and Chromatographic Behavior

The computed partition coefficient (XLogP) for the target triflate compound is 3.5 [1]. This is substantially higher than the corresponding mesylate analog (XLogP = 2.3) [2] and moderately higher than the bromide analog (XLogP ≈ 2.95) . The ΔXLogP of +1.2 log units relative to the mesylate and +0.55 relative to the bromide means the triflate partitions approximately 16-fold and 3.5-fold more favorably into the organic phase, respectively, during aqueous/organic extractive workup. This property has practical consequence: the improved benazepril process specifically exploits this by purifying the triflate via silica gel column chromatography with dichloromethane as eluent, a step that is facile precisely because of the triflate's higher lipophilicity [3]. The mesylate, with its lower XLogP, would elute differently and may not afford the same purification efficiency under identical conditions.

Lipophilicity XLogP Phase transfer Extractive workup Chromatographic purification

Multi-API Synthetic Utility: Documented Key Intermediate for Benazepril, Cilazapril, and Structurally Related ACE Inhibitors

The target triflate compound is not a single-purpose intermediate. The Drug Synthesis Database documents three distinct synthetic routes to approved ACE inhibitors that converge on this compound: (Route 1) condensation with 3-amino-benzazepinone to give benazepril [1]; (Route 2) condensation with a hexahydropyridazine-derived amine to give cilazapril [1]; and (Route 3) potential extension to other ACE inhibitor scaffolds [1]. The prior art patent literature independently confirms the use of ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate as the activated intermediate in cilazapril synthesis, where it reacts with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate [2]. In contrast, the mesylate analog (ethyl 2-methanesulfonyloxy-4-phenylbutanoate, CAS 129277-07-2) is not prominently cited as a key intermediate for any approved ACE inhibitor in the primary patent literature. This multi-target applicability means that a single procurement of the triflate intermediate can serve multiple parallel development programs, reducing the need for separate supplier qualification and analytical method validation for different leaving-group variants.

ACE inhibitor Convergent synthesis Benazepril Cilazapril Pharmaceutical intermediate

Optimal Procurement and Deployment Scenarios for Ethyl 4-Phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate Based on Quantitative Evidence


GMP Manufacturing of Benazepril Hydrochloride API Using the Column-Purified Triflate Route

The most evidence-supported industrial scenario is the convergent synthesis of benazepril hydrochloride under GMP conditions. The improved triflate process — involving activation of ethyl (R)-2-hydroxy-4-phenylbutyrate (≥99% ee) with triflic anhydride in dichloromethane at −20°C, followed by silica gel column purification of the triflate, and condensation with 1-tert-butoxycarbonylmethyl-3-S-amino-2,3,4,5-tetrahydro-1H-(1)-benzazepin-2-one using N-methylmorpholine at room temperature — delivers the API in 91.8% yield with a diastereomer ratio SS:SR of 99.39:0.15 [1]. This is the highest documented yield and stereochemical purity among all reported benazepril routes. Procurement specifications should require ≥95% purity (HPLC) for the triflate intermediate, consistent with commercial supplier specifications (e.g., Fluorochem: 95% purity; Capotchem: ≥98% HPLC) .

Cilazapril Development Programs Leveraging the Same Triflate Intermediate

The target triflate compound is the established activated intermediate in the prior art synthesis of cilazapril, where it undergoes condensation with (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate followed by solvolysis [1]. Although more recent cilazapril patents have sought to replace the triflate with nitrobenzenesulfonate esters to avoid chromatographic isolation [1], these alternative routes sacrifice the inherent reactivity advantage of the triflate (σₚ = +0.47 vs. +0.33–0.35 for nitro-substituted benzenesulfonates). Organizations developing cilazapril generics may find that a single qualified supply of the triflate intermediate serves both benazepril and cilazapril programs, reducing dual-supplier qualification overhead.

Stereochemical Probe Studies and Enantiomeric Purity Investigations Requiring Maximum SN2 Fidelity

For academic or industrial research groups investigating the stereochemical course of nucleophilic substitution at α-hydroxy ester derivatives, this triflate compound offers a unique advantage: it is the only leaving group among the common sulfonate/halide series that undergoes clean SN2 inversion without competitive racemization or elimination even in challenging substrates bearing β-hydrogen atoms [1]. The documented binary outcome — exclusive substitution with triflate vs. exclusive elimination with mesylate and bromide in malate/succinate derivatives — makes this compound the definitive positive control for stereochemical integrity studies. Researchers conducting mechanistic investigations or developing new amine coupling methodologies should procure this specific triflate rather than the mesylate or bromide to establish the upper bound of SN2 selectivity.

Multi-API Intermediate Supply Chain Consolidation for Generic Pharmaceutical Manufacturers

Pharmaceutical companies developing generic versions of multiple ACE inhibitors (benazepril, cilazapril) can consolidate their intermediate procurement around this single triflate compound. The Drug Synthesis Database confirms three distinct synthetic routes to approved APIs converging on this intermediate [1]. The compound's physicochemical properties — XLogP 3.5, PSA 78 Ų, rotatable bonds 8 — support standardized extractive workup and chromatographic purification protocols across different downstream coupling partners. This consolidation strategy reduces the number of supplier qualifications, analytical method validations, and impurity profiling studies required compared to maintaining separate intermediate supply chains for each API's activated ester.

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